(4E, 8E)-Sphingadienine-C18-1-phosphate

Description

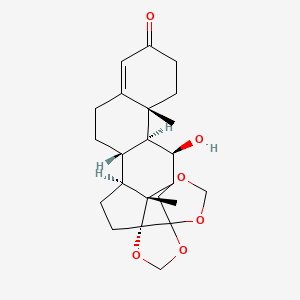

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H32O6 |

|---|---|

Molecular Weight |

404.5 g/mol |

InChI |

InChI=1S/C23H32O6/c1-20-7-5-15(24)9-14(20)3-4-16-17-6-8-22(21(17,2)10-18(25)19(16)20)23(29-13-27-22)11-26-12-28-23/h9,16-19,25H,3-8,10-13H2,1-2H3/t16-,17-,18-,19+,20-,21-,22+,23?/m0/s1 |

InChI Key |

VVVBIGJTQWJCHV-VLESFSHWSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]45C6(COCO6)OCO5)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45C6(COCO6)OCO5)C)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversions of 4e, 8e Sphingadienine C18 1 Phosphate

Precursor Pathways Leading to Sphingadienine (B150533) Backbones

The synthesis of the sphingadienine backbone is a multi-stage process that starts with the creation of a saturated long-chain base and proceeds through carefully controlled desaturation events.

The journey begins in the endoplasmic reticulum with the de novo synthesis of sphingoid long-chain bases (LCBs). nih.gov This pathway is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. tandfonline.comresearchgate.net This initial step is a key regulatory point in sphingolipid biosynthesis. nih.gov Subsequently, the intermediate 3-ketosphinganine is rapidly reduced by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase, yielding the saturated LCB, sphinganine (B43673) (also known as dihydrosphingosine). nih.govtandfonline.com

To become a ceramide, sphinganine is N-acylated by one of several ceramide synthase (CerS) enzymes. nih.gov The resulting dihydroceramide (B1258172) is then acted upon by a sphingolipid Δ4-desaturase (DEGS1), which introduces a characteristic trans double bond between carbons 4 and 5 of the sphingoid base. nih.govtandfonline.com This reaction converts dihydroceramide into ceramide, which contains the common LCB sphingosine (B13886). nih.gov The formation of sphingadienine requires at least one additional desaturation step to introduce a second double bond into this sphingosine backbone. researchgate.net

The primary biosynthetic precursors for the (4E, 8E)-sphingadienine backbone are the fundamental LCBs produced during de novo synthesis. The key intermediates in this pathway are:

Sphinganine (dihydrosphingosine): The initial saturated 18-carbon LCB formed.

Sphingosine: The mono-unsaturated LCB that serves as the direct precursor for further desaturation to sphingadienine. researchgate.net

4-trans-8-trans-Sphingadiene (d18:2 or (4E, 8E)-sphingadienine): This is the direct sphingoid base precursor that is subsequently phosphorylated. It is defined as a sphingosine molecule with an additional trans-double bond at the C8 position. ebi.ac.uk While present in mammals, it is a major sphingoid base in the β-glucosylceramides of various plants, such as soybeans and rice bran. nih.gov

The compound Trimethyl-(5E)-5-pentadecen-1-ynyl-silane is not recognized as a standard intermediate in the biological synthesis of sphingolipids and is likely associated with synthetic laboratory routes for producing sphingoid bases. nih.gov

The introduction of a second double bond into the sphingosine backbone to form a sphingadienine is catalyzed by specific desaturase enzymes. While the formation of various sphingadienine isomers is known, the enzymatic pathways are not all equally characterized in mammals.

A well-studied example of a second desaturation is performed by Fatty Acid Desaturase 3 (FADS3) . Research has identified FADS3 as a ceramide desaturase that introduces a double bond, specifically creating 4,14-sphingadiene (SPD) from sphingosine-containing ceramides (B1148491). nih.gov

The formation of the specific (4E, 8E)-sphingadienine isomer involves the introduction of a double bond at the delta-8 position. This reaction is catalyzed by a sphingolipid Δ8-desaturase . ontosight.aiontosight.ai While this enzyme activity is well-documented in plants and fungi, its characterization in mammals is less complete. nih.govfrontiersin.org In the pathogenic yeast Candida albicans, a sphingolipid Δ8-desaturase has been identified that is responsible for the synthesis of (4E, 8E)-sphinga-4,8-dienine from (E)-sphing-4-enine. nih.gov The presence of (4E, 8E)-sphingadienine as a metabolite in mice suggests that a corresponding enzymatic pathway exists in mammals, though the specific enzyme may differ from those found in lower eukaryotes. ebi.ac.uk

Table 1: Key Enzymes in Sphingadienine Backbone Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

|---|---|---|---|---|

| Serine Palmitoyltransferase | SPT | L-serine, Palmitoyl-CoA | 3-Ketosphinganine | Initiates de novo sphingolipid synthesis. tandfonline.com |

| 3-Ketodihydrosphingosine Reductase | KSR | 3-Ketosphinganine, NADPH | Sphinganine | Reduces the keto group to form the saturated LCB. nih.gov |

| Ceramide Synthase | CerS | Sphinganine, Fatty Acyl-CoA | Dihydroceramide | N-acylation of the sphingoid base. nih.gov |

| Sphingolipid Δ4-Desaturase | DEGS1 | Dihydroceramide | Ceramide (containing Sphingosine) | Introduces the C4-C5 trans double bond. tandfonline.com |

| Sphingolipid Δ8-Desaturase | SLD | Ceramide (containing Sphingosine) | Ceramide (containing (4E, 8E)-Sphingadienine) | Introduces the C8-C9 trans double bond. nih.gov |

| Fatty Acid Desaturase 3 | FADS3 | Ceramide (containing Sphingosine) | Ceramide (containing 4,14-Sphingadiene) | An example of a second desaturase in mammals. nih.gov |

Phosphorylation of Sphingadienine to (4E, 8E)-Sphingadienine-C18-1-Phosphate

Once the (4E, 8E)-sphingadienine backbone is formed, the final step in producing the titular compound is the addition of a phosphate (B84403) group to the C1-hydroxyl position. This critical reaction is carried out by sphingosine kinases.

In mammals, the phosphorylation of sphingoid bases is catalyzed by two identified isoforms of sphingosine kinase: SphK1 and SphK2. wikipedia.org These enzymes are central to sphingolipid metabolism, regulating the balance between the pro-apoptotic precursors ceramide and sphingosine, and the pro-survival product sphingosine-1-phosphate (S1P). nih.gov

Sphingosine Kinase 1 (SphK1) is primarily located in the cytosol and translocates to the plasma membrane upon activation. It is generally considered to play a pro-survival and pro-proliferative role. wikipedia.orgnih.gov

Sphingosine Kinase 2 (SphK2) is found in several organelles, including the nucleus and endoplasmic reticulum. wikipedia.org Its role is more complex, as it has been linked to pro-apoptotic functions in some contexts, in direct opposition to SphK1. nih.govreactome.org

Both SphK1 and SphK2 utilize ATP to phosphorylate the primary hydroxyl group of sphingosine and other sphingoid bases, creating their respective 1-phosphate derivatives. wikipedia.org This phosphorylation is a crucial step that converts the lipid into a potent signaling molecule. frontiersin.org

Both SphK1 and SphK2 have been shown to be capable of phosphorylating sphingadienine, demonstrating a degree of substrate flexibility. Studies have confirmed that di-unsaturated sphingoid bases are effective substrates for these kinases.

Table 2: Comparison of Sphingosine Kinase Isoforms

| Feature | Sphingosine Kinase 1 (SphK1) | Sphingosine Kinase 2 (SphK2) |

|---|---|---|

| Primary Location | Cytosol, Plasma Membrane | Nucleus, Endoplasmic Reticulum, Mitochondria wikipedia.orgfrontiersin.org |

| General Function | Pro-survival, Pro-proliferative nih.gov | Often Pro-apoptotic, can be pro-proliferative nih.gov |

| Substrate Specificity | More specific to sphingosine and dihydrosphingosine mdpi.com | Broader specificity; phosphorylates sphingosine, dihydrosphingosine, phytosphingosine, and sphingadiene. nih.govmdpi.com |

| Activity on Sphingadienine | Capable of phosphorylating sphingadienine. researchgate.net | Efficiently phosphorylates sphingadienine, comparable to sphingosine. frontiersin.orgresearchgate.net |

Catabolism and Degradation Pathways of this compound

The catabolism of this compound is a critical process for maintaining cellular homeostasis of sphingolipids. Like other sphingoid base phosphates, its degradation is the final step in the sphingolipid metabolic pathway, ensuring that the sphingoid base backbone does not accumulate to toxic levels. This process represents the sole exit point for sphingolipid metabolism. nih.gov The primary enzyme responsible for this irreversible degradation is Sphingosine 1-Phosphate Lyase (SPL). researchgate.netnih.gov

Sphingosine 1-phosphate lyase (SPL) is an intracellular enzyme located in the endoplasmic reticulum that catalyzes the irreversible cleavage of sphingoid base phosphates. nih.govnih.govmdpi.com This reaction is the committed and final step of sphingolipid degradation. nih.govnih.gov SPL acts on this compound by cleaving the C2-C3 carbon bond of the sphingoid base backbone. nih.gov This enzymatic action yields two products: a long-chain aldehyde and phosphoethanolamine. nih.govmdpi.com

| Feature | Description | Significance |

|---|---|---|

| Enzyme | Sphingosine 1-Phosphate Lyase (SPL) | Catalyzes the final, irreversible step of sphingolipid catabolism. nih.gov |

| Substrate | This compound (and other LCBPs) | Bioactive lipid signaling molecules. |

| Cellular Location | Endoplasmic Reticulum | The catalytic domain faces the cytosol. nih.gov |

| Reaction | Cleavage of the C2-C3 bond | Breaks the sphingoid backbone. nih.gov |

| Products | Long-chain aldehyde and Phosphoethanolamine | Cannot be directly recycled into sphingolipids. mdpi.com |

| Nature of Pathway | Irreversible | Serves as the sole exit point for sphingolipid metabolism. nih.govresearchgate.net |

Sphingosine 1-phosphate lyase exhibits broad substrate specificity, acting on various long-chain base phosphates (LCBPs). nih.gov Its primary endogenous substrates include dihydrosphingosine-1-phosphate (DHS-1-P), sphingosine-1-phosphate (S1P), and phytosphingosine-1-phosphate. nih.gov While direct, quantitative comparisons of the degradation efficiency of this compound versus other LCBPs are not extensively detailed in the literature, the general activity of SPL provides insights.

Studies have shown that SPL can metabolize LCBPs with varying chain lengths, typically from 7 to 20 carbons. nih.gov The presence of modifications, such as the additional double bond in sphingadienine compared to sphingosine, influences the substrate's conformation. However, SPL is known to be a promiscuous enzyme regarding its substrate specificity. nih.gov For instance, research on different sphingoid base 1-phosphates has shown that SPL can degrade various substrates, though potentially at different rates. One study demonstrated that phytosphingosine-1-phosphate was degraded less efficiently by SPL compared to other sphingoid base 1-phosphates like S1P. researchgate.net Given that (4E, 8E)-Sphingadienine is a major long-chain base in plants, it is established that plant SPL enzymes are capable of processing such substrates to maintain homeostasis. researchgate.netresearchgate.net In plants, the phosphorylation of long-chain bases by LCB kinases is a significant metabolic step, and the subsequent degradation by SPL is crucial, especially under conditions of high LCB levels. frontiersin.org

| Sphingoid Base Phosphate | Structural Feature | Typical Organism(s) | Degradation Products |

|---|---|---|---|

| Dihydrosphingosine-1-phosphate (DHS-1-P) | Saturated C18 backbone | Mammals, Yeast, Plants | Hexadecanal, Phosphoethanolamine |

| Sphingosine-1-phosphate (S1P) | Monounsaturated (C4-C5) C18 backbone | Mammals, Yeast, Plants | Hexadecenal, Phosphoethanolamine mdpi.com |

| This compound | Di-unsaturated (C4-C5, C8-C9) C18 backbone | Plants, Fungi researchgate.net | Corresponding di-unsaturated aldehyde, Phosphoethanolamine |

| Phytosphingosine-1-phosphate (PHS-1-P) | Hydroxylated (C4) saturated C18 backbone | Yeast, Plants, Mammals mdpi.com | 2-hydroxy-heptadecanal, Phosphoethanolamine |

The metabolism of this compound is dynamically linked to the pool of ceramides containing the same sphingadienine backbone. This interconversion represents a critical regulatory node in sphingolipid signaling, often referred to as the "sphingolipid rheostat," where the balance between pro-apoptotic ceramides and pro-survival sphingoid base phosphates can determine cell fate. nih.govnih.govresearchgate.net

The metabolic relationship is governed by the opposing actions of two enzyme families:

Sphingosine Kinases (SphK): These enzymes catalyze the phosphorylation of the free sphingoid base, (4E, 8E)-Sphingadienine, to form this compound. This reaction consumes ATP and shifts the balance towards the phosphorylated form. youtube.comfrontiersin.org

S1P Phosphatases (SPPs) and Lipid Phosphate Phosphatases (LPPs): These enzymes catalyze the dephosphorylation of this compound, regenerating the free sphingoid base. nih.govyoutube.com This free (4E, 8E)-Sphingadienine can then be acylated by ceramide synthases to form sphingadienine-containing ceramides.

This cycle allows for tight regulation of the relative concentrations of these bioactive lipids. When cellular needs shift, these enzymes can rapidly interconvert these molecules. An increase in ceramidase activity can break down ceramides to produce sphingadienine, which can then be phosphorylated to its 1-phosphate form. Conversely, activation of S1P phosphatases can increase the pool of free sphingadienine available for ceramide synthesis. nih.govfrontiersin.org This metabolic flexibility is essential for the diverse signaling roles of sphingolipids.

| Enzyme Family | Reaction | Role in the Cycle |

|---|---|---|

| Ceramidases | Ceramide → Sphingadienine + Fatty Acid | Increases the substrate pool for phosphorylation. nih.gov |

| Sphingosine Kinases (SphK) | Sphingadienine → Sphingadienine-1-Phosphate | Generates the phosphorylated form. youtube.com |

| S1P Phosphatases (SPP) / LPPs | Sphingadienine-1-Phosphate → Sphingadienine | Regenerates the free base for ceramide synthesis. nih.gov |

| Ceramide Synthases (CerS) | Sphingadienine + Fatty Acyl-CoA → Ceramide | Completes the cycle back to ceramide. frontiersin.org |

Cellular and Molecular Mechanisms of 4e, 8e Sphingadienine C18 1 Phosphate Signaling

Role as a Key Sphingolipid Metabolite in Cellular Signaling Pathways

(4E, 8E)-Sphingadienine-C18-1-Phosphate is a phosphorylated derivative of (4E, 8E)-Sphingadienine, a sphingoid base containing two double bonds. Sphingoid bases and their metabolites are pivotal players in cell signaling. The most extensively studied of these is sphingosine-1-phosphate (S1P), which is recognized as a critical regulator of numerous physiological and pathophysiological processes, including cancer, inflammation, and angiogenesis. nih.govnih.gov S1P is formed by the phosphorylation of sphingosine (B13886), a reaction catalyzed by sphingosine kinases (SphK1 and SphK2). nih.gov

Like S1P, this compound is part of the pool of bioactive sphingolipid metabolites. These molecules can be generated through various metabolic pathways, including the de novo synthesis pathway or the breakdown of more complex sphingolipids like ceramides (B1148491). mdpi.com The presence of the phosphate (B84403) group suggests it is a dynamic signaling molecule, as the balance between phosphorylated and non-phosphorylated forms of sphingolipids is a key regulatory mechanism. This balance, often referred to as the sphingolipid rheostat, can determine cell fate, with ceramide typically promoting apoptosis and S1P promoting cell survival and proliferation. researchgate.net Therefore, this compound is presumed to function as a signaling molecule within the complex network of sphingolipid-mediated cellular communication.

| Enzyme Class | Function in Sphingolipid Signaling | Example Enzymes |

| Sphingosine Kinases | Phosphorylate sphingoid bases to create signaling phosphates. | SphK1, SphK2 |

| Ceramidases | Hydrolyze ceramide to produce sphingosine. | Acid, Neutral, Alkaline Ceramidase |

| S1P Phosphatases | Dephosphorylate S1P to regenerate sphingosine. | SPP1, SPP2 |

| S1P Lyase | Irreversibly degrades S1P, terminating its signal. | SGPL1 |

Investigations into Its Contribution to Cell Membrane Structure and Dynamics

Sphingolipids are ubiquitous and essential components of eukaryotic cell membranes. nih.gov They are not only crucial for forming a stable and chemically resistant barrier but also play significant roles in the organization of membrane microdomains, such as lipid rafts. These rafts are platforms for signal transduction, concentrating signaling molecules and receptors.

While direct studies on the role of this compound in membrane structure are not widely available, its nature as a sphingolipid implies a structural role. The two double bonds in its C18 backbone would influence its packing properties within the lipid bilayer, potentially affecting membrane fluidity and the formation of specific domains. The presence of sphingadienes, the non-phosphorylated precursors, has been noted in the glucosylceramides of various plants and fungi, where they are major components of the cell membrane. nih.gov This underscores the fundamental role of this class of sphingolipids in membrane architecture.

Modulation of Intracellular Signaling Cascades

The signaling functions of phosphorylated sphingolipids like S1P are multifaceted, occurring through both extracellular receptor-mediated pathways and direct intracellular actions.

Exploration of Interactions with G-Protein Coupled Receptors (S1PRs) (by analogy to sphingosine-1-phosphate)

A primary mechanism by which S1P exerts its effects is by acting as an extracellular ligand for a family of five high-affinity G-protein coupled receptors (GPCRs), designated S1P₁ through S1P₅. researchgate.netnih.gov These receptors are expressed in various cell types and couple to different heterotrimeric G proteins to initiate downstream signaling cascades. researchgate.net This "inside-out" signaling, where intracellularly produced S1P is exported to act on cell surface receptors, triggers diverse cellular responses including proliferation, migration, and survival. nih.gov

By analogy, this compound is expected to interact with this same family of receptors. The specific binding affinity and downstream signaling may differ based on its unique structure, but the general mechanism is likely conserved. Activation of S1PRs leads to the engagement of various signaling pathways, such as the Akt/mTOR, NF-κB, and MAPK pathways, which are central to many cellular functions. mdpi.com

| S1P Receptor | Primary G-protein Coupling | Key Cellular Functions |

| S1P₁ | Gᵢ | Lymphocyte trafficking, endothelial barrier function, cell survival |

| S1P₂ | Gᵢ, G₁₂, G₁₃, Gᵩ | Inhibition of cell migration, regulation of auditory function |

| S1P₃ | Gᵢ, Gᵩ, G₁₂, G₁₃ | Cardiac function, vascular tone, cell proliferation |

| S1P₄ | Gᵢ, G₁₂, G₁₃ | Immune cell regulation, particularly in lymphoid tissues |

| S1P₅ | Gᵢ, G₁₂, G₁₃ | Natural killer cell function, oligodendrocyte biology |

Research on Intracellular Binding Targets and Downstream Effectors

In addition to receptor-dependent signaling, S1P is also known to have important intracellular targets, functioning as a second messenger. nih.gov There is growing evidence that intracellular S1P can directly bind to and regulate the function of various proteins, thereby influencing signaling pathways independently of the S1PRs. nih.gov This adds another layer of complexity to its biological actions.

Research into specific intracellular targets for S1P is ongoing, but potential candidates include proteins involved in calcium mobilization, histone acetylation (in the case of nuclear SphK2/S1P), and regulation of apoptosis. Given its structural similarity, this compound may also have direct intracellular binding partners, although these have yet to be identified. The unphosphorylated precursor, (4E, 8E)-sphingadiene, has been shown to induce apoptosis in human colon cancer cells, suggesting that the phosphorylation state is critical in determining its intracellular effects. nih.gov

Regulation of Cellular Processes by Sphingadienine-1-Phosphate

Through its likely interaction with both extracellular and intracellular signaling pathways, this compound is positioned to regulate fundamental cellular processes.

Research into Cell Survival Mechanisms (by analogy to sphingosine-1-phosphate)

One of the most well-established roles of S1P is the promotion of cell survival and the inhibition of apoptosis. nih.gov S1P signaling, often through S1PRs, activates pro-survival pathways like PI3K/Akt and ERK. mdpi.com The activation of these pathways can lead to the upregulation of anti-apoptotic proteins and the suppression of pro-apoptotic factors. nih.govnih.gov For instance, S1P has been shown to promote cell survival by activating the Survivin pathway, a key inhibitor of apoptosis. nih.gov

The concept of the sphingolipid rheostat is central to this function, where the balance between pro-apoptotic ceramide and pro-survival S1P dictates the cell's fate. researchgate.net An increase in the cellular level of S1P, or analogous molecules like this compound, would shift this balance towards survival. This is supported by findings that S1P signaling protects cancer cells from chemotherapy-induced apoptosis. mdpi.com Therefore, by analogy, this compound is presumed to be a pro-survival lipid mediator, contributing to the complex regulation of cellular life and death decisions.

Studies on Cell Differentiation (by analogy to sphingosine-1-phosphate)

Sphingosine-1-phosphate is recognized as a key regulator of cell differentiation in various cell types, including stem cells and neuronal progenitors. nih.govspringernature.com Its influence is mediated through a family of five specific G protein-coupled receptors (GPCRs), known as S1P receptors 1-5 (S1PR1-5). nih.gov The activation of these receptors initiates distinct downstream signaling cascades that can determine cell fate.

For instance, S1P has been shown to induce neuronal differentiation in neuroblastoma cells. nih.gov Treatment with S1P leads to an increase in neurite outgrowth and the expression of neuronal-specific markers such as GAP43, NFH, and SYP. nih.gov This suggests that by analogy, this compound could also play a role in promoting the differentiation of progenitor cells into more specialized cell types.

In the context of muscle differentiation, S1P has been found to act as a potent pro-differentiating agent in C2C12 myoblasts. It enhances the expression of myogenic differentiation markers like myogenin and myosin heavy chain. researchgate.net This effect is primarily mediated through the S1P2 receptor and involves the activation of the ERK1/ERK2 and p38 MAPK signaling pathways. researchgate.net

Furthermore, S1P signaling can influence the differentiation of mesenchymal stem cells (MSCs). Inhibition of S1PR2-mediated signaling has been observed to decrease the differentiation of MSCs into adipocytes and mature osteoblasts, highlighting the nuanced role of different S1P receptors in directing lineage commitment. mdpi.com

| Cell Type | Effect of S1P Analogue | Key Mediators |

| Neuroblastoma cells | Induction of neuronal differentiation, neurite outgrowth | Increased expression of GAP43, NFH, SYP nih.gov |

| C2C12 myoblasts | Enhanced myogenic differentiation | S1P2 receptor, ERK1/ERK2, p38 MAPK researchgate.net |

| Mesenchymal stem cells | Regulation of differentiation into adipocytes and osteoblasts | S1PR2 mdpi.com |

Mechanisms of Apoptosis Regulation (by analogy to sphingosine-1-phosphate)

The balance between ceramide, sphingosine, and sphingosine-1-phosphate is often described as a "sphingolipid rheostat" that determines cell fate, with S1P generally promoting survival and inhibiting apoptosis. nih.govnih.gov Ceramide and sphingosine are typically associated with growth arrest and apoptosis, while S1P promotes cell proliferation and survival. nih.gov

S1P exerts its anti-apoptotic effects through several mechanisms. It can suppress the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax, and prevent the activation of caspases, which are key executioners of apoptosis. nih.gov The enzyme responsible for producing S1P from sphingosine, sphingosine kinase (SphK), is a critical regulator of this balance. nih.gov Overexpression of SphK1 can protect cells from apoptosis. nih.gov

Interestingly, apoptotic cells themselves can upregulate SphK1 to produce and secrete S1P. This secreted S1P can then act as a "come-and-get-me" signal to attract phagocytic cells, ensuring the efficient clearance of apoptotic bodies and preventing inflammation. elsevierpure.com

In T cells, S1P signaling through its receptor S1PR1 is crucial for survival. Inhibition of this pathway leads to the activation of JNK, which in turn disrupts the balance of BCL2 family members and induces apoptosis. biorxiv.org

| Regulatory Mechanism | Consequence | Key Molecules Involved |

| Sphingolipid Rheostat | Determines cell fate (survival vs. apoptosis) | Ceramide, Sphingosine, S1P, SphK nih.govnih.gov |

| Gene Expression | Suppression of pro-apoptotic proteins | Bax, Caspases nih.gov |

| Phagocyte Recruitment | Clearance of apoptotic cells | S1P, SphK1 elsevierpure.com |

| T Cell Survival | Prevention of apoptosis | S1PR1, JNK, BCL2 family proteins biorxiv.org |

Influence on Cell Migration and Proliferation (by analogy to sphingosine-1-phosphate)

Sphingosine-1-phosphate is a potent regulator of cell migration and proliferation, processes that are fundamental to development, tissue repair, and immunity. nih.govahajournals.org The effects of S1P on these processes are highly context-dependent and are mediated by the differential expression of S1P receptors on various cell types.

S1P gradients are particularly important for directing the migration of immune cells, such as lymphocytes. nih.gov Higher concentrations of S1P in the blood and lymph compared to tissues guide the egress of lymphocytes from lymphoid organs. nih.gov This process is primarily mediated by the S1P1 receptor. nih.gov

In the context of tissue regeneration, S1P has been shown to stimulate the proliferation and migration of satellite cells, which are the resident stem cells of skeletal muscle. researchgate.net This response is crucial for muscle repair after injury. The mitogenic effect of S1P in these cells is dependent on the S1P2 and S1P3 receptors, while migration is mediated by S1P1 and S1P4. researchgate.net

S1P also promotes the proliferation and migration of intestinal epithelial cells, a process important for maintaining the integrity of the intestinal barrier. nih.gov This effect is mediated through the S1PR2 receptor and involves the upregulation of c-Myc and cyclin D1. nih.gov Similarly, in vascular smooth muscle cells, S1P can stimulate both proliferation and migration, potentially playing a role in vascular diseases. ahajournals.org

| Cell Type | Proliferation Effect | Migration Effect | Key Receptors Involved |

| Lymphocytes | Regulates trafficking | Guides egress from lymphoid organs | S1P1 nih.gov |

| Satellite cells | Stimulates proliferation | Positively influences migration | Proliferation: S1P2, S1P3; Migration: S1P1, S1P4 researchgate.net |

| Intestinal epithelial cells | Stimulates proliferation | Stimulates migration | S1PR2 nih.gov |

| Vascular smooth muscle cells | Stimulates proliferation | Stimulates migration | EDG-1 (S1P1), EDG-3, EDG-5 ahajournals.org |

Enzymology and Genetic Regulation in 4e, 8e Sphingadienine C18 1 Phosphate Metabolism

Characterization of Enzymes Involved in Biosynthesis

The formation of sphingadienine (B150533), the precursor to (4E, 8E)-Sphingadienine-C18-1-phosphate, is a multi-step process involving the coordinated action of desaturases and synthases. This process begins with the de novo synthesis of sphingolipids, which creates the basic sphingoid backbone that is subsequently modified.

Functional Analysis of Desaturases (e.g., FADS3) and their Substrate Specificity

The critical step in forming the dienic nature of sphingadienine is the introduction of a second double bond into a monounsaturated sphingoid base. This reaction is catalyzed by Fatty Acid Desaturase 3 (FADS3).

FADS3 as a Δ14Z Sphingoid Base Desaturase: Genetic and metabolic studies have identified FADS3 as the essential enzyme responsible for introducing a cis double bond at the Δ14 position (C14-C15) of the sphingoid base backbone. nih.govresearchgate.net This converts a typical sphingosine (B13886) (d18:1, with a Δ4E double bond) into sphingadienine (d18:2, with both Δ4E and Δ14Z double bonds). nih.govmapmygenome.in The identification of FADS3's function filled a significant gap in understanding the de novo synthesis pathway of sphingolipids. nih.govresearchgate.net

Substrate Specificity: Research indicates that FADS3 exhibits clear substrate preferences. Cell-based assays and in vitro experiments have shown that FADS3 preferentially acts on sphingosine-containing ceramides (B1148491) (N-acylsphing-4-enines) rather than free, unacylated sphingosine. mapmygenome.innih.gov While it can also act on dihydrosphingosine-containing ceramides, its activity is approximately half of that observed with sphingosine-containing ceramides. researchgate.netnih.gov The enzyme shows specificity for the chain length of the sphingoid moiety, being most active toward C16-C20 bases, but it is not specific regarding the fatty acid chain length attached to the sphingoid base. nih.gov The desaturation reaction requires cofactors, with cytochrome b5 facilitating electron transfer from either NADH or NADPH. nih.gov

| Enzyme | Function | Preferred Substrate | Reaction Product | Cofactors | Source |

|---|---|---|---|---|---|

| FADS3 (Fatty Acid Desaturase 3) | Introduces a Δ14Z double bond into the sphingoid base. | Sphingosine-containing ceramides (N-acylsphing-4-enines) | Sphingadienine-containing ceramides | Cytochrome b5, NADH/NADPH | mapmygenome.innih.gov |

Role of Ceramide Synthases and Dihydroceramide (B1258172) Desaturases in Sphingadienine Synthesis

The biosynthesis of the sphingadienine backbone is intrinsically linked to the general pathway of ceramide synthesis, requiring the sequential action of dihydroceramide desaturases and ceramide synthases.

Dihydroceramide Desaturase 1 (DEGS1): The initial unsaturation of the sphingoid backbone is introduced by Dihydroceramide Desaturase 1 (DEGS1). This enzyme catalyzes the insertion of a trans double bond at the C4-C5 position (Δ4E) of dihydroceramide, converting it to ceramide. nih.govresearchgate.net This step is crucial as it creates the sphingosine backbone within the ceramide molecule, which is the direct precursor substrate for FADS3. nih.govresearchgate.net Therefore, DEGS1 activity is a prerequisite for the subsequent formation of sphingadienine.

Ceramide Synthases (CerS): Ceramide synthases are a family of six enzymes (CerS1-CerS6) that catalyze the N-acylation of a sphingoid base (like sphinganine (B43673) or sphingosine) with a fatty acyl-CoA to form dihydroceramide or ceramide, respectively. nih.govresearchgate.net This reaction is central to sphingolipid metabolism. nih.gov Since FADS3 preferentially acts on an acylated sphingoid base, the action of CerS is essential for providing the correct substrate for sphingadienine synthesis. nih.gov Each CerS isoform has a specific preference for fatty acyl-CoAs of different chain lengths, which contributes to the structural diversity of ceramides and, consequently, sphingadienine-containing lipids. researchgate.net For instance, CerS1 favors C18-CoA, while CerS2 utilizes acyl-CoAs ranging from C20 to C26. researchgate.net

Enzymes Governing Phosphorylation and Dephosphorylation

Once synthesized, sphingadienine can be reversibly phosphorylated and dephosphorylated, creating a dynamic equilibrium between the free base and its phosphate (B84403) form. This balance is maintained by the opposing actions of sphingosine kinases and sphingosine-1-phosphate phosphatases.

Enzymatic Properties and Subcellular Localization of Sphingosine Kinase (SphK) Isoforms (SphK1 and SphK2)

The phosphorylation of sphingadienine to this compound is catalyzed by sphingosine kinases. Mammals express two isoforms of this enzyme, SphK1 and SphK2. nih.govwikipedia.org

Enzymatic Properties and Substrate Activity: Both SphK1 and SphK2 are capable of phosphorylating sphingadienine. Studies have shown that both isoforms phosphorylate sphinga-4,14-diene as efficiently as they phosphorylate sphingosine, forming the corresponding 1-phosphate derivative. nih.gov This reaction involves the ATP-dependent transfer of a phosphate group to the primary hydroxyl group of the sphingoid base. wikipedia.org The activity of these kinases is a key regulatory point in sphingolipid metabolism, often described as a "rheostat" that balances the levels of pro-apoptotic ceramide and sphingosine with pro-survival sphingosine-1-phosphate. nih.gov

Subcellular Localization: The two SphK isoforms have distinct subcellular localizations, suggesting they regulate different pools of sphingoid base phosphates.

SphK1 is primarily found in the cytosol and translocates to the plasma membrane upon cellular stimulation. wikipedia.orgwikipedia.org

SphK2 has been identified in the nucleus, mitochondria, and endoplasmic reticulum. wikipedia.orgresearchgate.net Research specifically focused on sphingadiene metabolism has noted that SphK2 is the dominant sphingosine kinase in the brain and its absence leads to an accumulation of sphingadiene-based lipids, highlighting its role in the metabolism of these specific lipids. nih.gov

Action of Sphingosine 1-Phosphate Phosphatases

The dephosphorylation of this compound back to its free sphingoid base form is carried out by sphingosine-1-phosphate phosphatases (SPPases). These enzymes are critical for regulating intracellular levels of sphingoid base phosphates and for recycling sphingoid bases back into ceramide synthesis pathways. nih.govuniprot.org

SPPases are highly selective Type 2 lipid phosphohydrolases that act specifically on sphingoid base phosphates, including sphingosine-1-phosphate and, by extension, sphingadienine-1-phosphate. nih.govuniprot.org Key enzymes in this class include SGPP1 and the phospholipid phosphatase PLPP3. nih.gov SGPP1 is an intracellular phosphatase that converts S1P to sphingosine, which can then be re-acylated by ceramide synthases. uniprot.org PLPP3 can act at the plasma membrane to dephosphorylate extracellular S1P, facilitating the entry of the resulting sphingosine into the cell for recycling. nih.gov This dephosphorylation step is crucial for maintaining the homeostasis of sphingolipid metabolites. nih.gov

Enzymes Responsible for Degradation

The irreversible degradation of this compound represents the final step in its catabolism, permanently removing the sphingoid base from the cellular pool.

Sphingosine-1-Phosphate Lyase (SPL): The key enzyme responsible for this process is Sphingosine-1-phosphate lyase (SPL), encoded by the SGPL1 gene in humans. researchgate.net SPL is anchored in the membrane of the endoplasmic reticulum and catalyzes the irreversible cleavage of the C2-C3 bond of a sphingoid base phosphate. nih.govresearchgate.net This reaction breaks down this compound into two non-sphingolipid products: phosphoethanolamine and a long-chain aldehyde, hexadeca-2,6-dienal. nih.govresearchgate.net This catabolic step is the only known exit point from the sphingolipid metabolic pathway, making SPL a critical regulator of total sphingolipid levels. researchgate.netnih.gov

| Metabolic Process | Key Enzyme(s) | Substrate | Product | Cellular Location | Source |

|---|---|---|---|---|---|

| Phosphorylation | SphK1, SphK2 | (4E, 8E)-Sphingadienine | This compound | Cytosol, Plasma Membrane (SphK1); ER, Nucleus, Mitochondria (SphK2) | wikipedia.orgnih.govwikipedia.org |

| Dephosphorylation | SPPases (e.g., SGPP1, PLPP3) | This compound | (4E, 8E)-Sphingadienine | ER (SGPP1), Plasma Membrane (PLPP3) | uniprot.orgnih.gov |

| Degradation | Sphingosine-1-Phosphate Lyase (SPL) | This compound | Phosphoethanolamine + Hexadeca-2,6-dienal | Endoplasmic Reticulum | nih.govresearchgate.net |

Molecular and Functional Aspects of Sphingosine 1-Phosphate Lyase (SGPL1)

Sphingosine 1-phosphate lyase (SGPL1) is a critical enzyme in the catabolism of phosphorylated sphingoid bases, including this compound. Its activity represents the sole irreversible step in sphingolipid degradation, thereby playing a pivotal role in regulating the cellular levels of these bioactive molecules.

Molecular Characteristics: The human SGPL1 gene encodes a protein of 568 amino acids with a molecular weight of approximately 63.5 kDa. nih.govbiorxiv.org This enzyme is an integral membrane protein primarily located in the endoplasmic reticulum, with its catalytic domain facing the cytosol. biorxiv.org SGPL1 functions as a homodimer and belongs to the family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govbiorxiv.org The PLP cofactor is covalently bound to a lysine (B10760008) residue within the active site, which is essential for its catalytic function. nih.gov The structure of SGPL1 includes a transmembrane domain that anchors it to the ER membrane and a large cytosolic catalytic domain. nih.govbiorxiv.org

Catalytic Function: SGPL1 catalyzes the cleavage of phosphorylated sphingoid long-chain bases, such as sphingosine-1-phosphate and, by extension, this compound, at the carbon-carbon bond between C2 and C3. nih.govnih.gov This reaction yields a fatty aldehyde (in the case of sphingosine-1-phosphate, hexadecenal) and phosphoethanolamine. nih.govnih.gov This catabolic process is the final step in the sphingolipid degradation pathway, effectively removing these signaling molecules from the cellular environment. nih.gov

Biological Roles: By controlling the levels of phosphorylated sphingoid bases, SGPL1 influences a multitude of cellular processes. These lipids act as signaling molecules that regulate cell proliferation, survival, migration, and apoptosis. mdpi.com The balance between the pro-apoptotic sphingolipids like ceramide and the pro-survival sphingosine-1-phosphate is often referred to as the "sphingolipid rheostat," and SGPL1 is a key regulator of this balance. nih.gov Dysregulation of SGPL1 activity has been implicated in various pathological conditions. nih.gov

| Feature | Description |

| Gene | SGPL1 |

| Protein Size | 568 amino acids |

| Molecular Weight | ~63.5 kDa |

| Subcellular Localization | Endoplasmic Reticulum |

| Quaternary Structure | Homodimer |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Catalytic Reaction | Irreversible cleavage of phosphorylated sphingoid bases |

| Products | Fatty aldehyde and phosphoethanolamine |

| Primary Function | Final step in sphingolipid degradation pathway |

Genetic and Transcriptional Regulation of Enzymes in Sphingadienine-1-Phosphate Pathways

The expression and activity of enzymes involved in the metabolism of this compound, such as SGPL1, are tightly controlled at the genetic and transcriptional levels. This regulation ensures that the cellular concentrations of bioactive sphingolipids are maintained within a narrow, physiologically appropriate range.

The regulation of sphingolipid metabolism is a complex process involving a variety of transcription factors that respond to cellular signals and environmental cues. While research specifically detailing the regulation of enzymes in the this compound pathway is specific, the regulatory mechanisms governing the broader sphingolipid metabolic network, particularly for key enzymes like SGPL1, have been partially elucidated.

Studies have identified several transcription factors that directly bind to the promoter region of the SGPL1 gene to modulate its expression. For instance, members of the GATA family of transcription factors, specifically GATA-4, have been shown to regulate the human SGPL1 gene. nih.gov Overexpression of GATA-4 leads to an increase in both reporter gene activity under the control of the SGPL1 promoter and the endogenous SGPL1 protein levels. nih.gov Another important transcription factor, Sp1, has also been implicated in the regulation of SGPL1 transcription. nih.gov

In the broader context of sphingolipid metabolism, studies in yeast have identified master transcriptional regulators. The C2H2-type zinc finger transcription factor Com2 has been identified as a master transcriptional regulator of sphingolipid metabolism in Saccharomyces cerevisiae. biorxiv.org Additionally, the SBF (Swi4/Swi6 Binding Factor) complex, a crucial regulator of the G1/S transition in the cell cycle, is also required for resistance to inhibitors of sphingolipid synthesis, suggesting a role in regulating this pathway. nih.gov

In plants, the regulation of sphingolipid metabolism also involves specific transcription factors. For example, in rice, a glycoside hydrolase family 1 glucocerebrosidase (Os3BGlu6) has been found to regulate the levels of ceramides containing sphingadienine, which in turn affects the levels of sphingadienine-1-phosphate. researchgate.net This indicates that the upstream pathways leading to the synthesis of this compound are also under strict transcriptional control.

The intricate regulation of these enzymatic pathways underscores their importance in maintaining cellular function. The coordinated action of various transcription factors ensures that the levels of bioactive sphingolipids, including this compound, are appropriately managed to support cellular homeostasis and respond to external stimuli.

| Regulatory Factor | Target Gene/Pathway | Effect on Expression/Activity | Organism/System |

| GATA-4 | SGPL1 | Upregulation | Human |

| Sp1 | SGPL1 | Upregulation | Human |

| Com2 | Sphingolipid metabolism genes | Master transcriptional regulator | Saccharomyces cerevisiae |

| SBF Complex | Sphingolipid synthesis genes | Regulation during cell cycle | Saccharomyces cerevisiae |

| Os3BGlu6 | Sphingadienine-containing ceramide levels | Regulation of substrate availability for sphingadienine-1-phosphate synthesis | Rice |

Advanced Analytical Methodologies for 4e, 8e Sphingadienine C18 1 Phosphate Research

Mass Spectrometry-Based Lipidomics Approaches

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool in the field of sphingolipidomics. nih.govresearchgate.net This powerful combination allows for the sensitive and specific detection of a wide array of sphingolipid species, including (4E, 8E)-Sphingadienine-C18-1-phosphate, directly from complex biological matrices. nih.govnih.gov

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages in speed, resolution, and sensitivity for sphingolipid analysis. researchgate.netyakhak.org This technique has been successfully applied to identify and quantify biomarkers like (4E, 14Z)-sphingadienine-C18-1-phosphate (S1P-d18:2) in human plasma and serum. nih.govresearchgate.net The high resolving power of UHPLC is crucial for separating isomeric and isobaric sphingolipid species, which may have identical masses but different structures and biological functions. nih.gov

A targeted UHPLC-MS analysis is often used to quantify and validate specific biomarkers. nih.govresearchgate.net For instance, in the analysis of S1P-d18:2, a UHPLC system can be coupled to a triple quadrupole (QQQ) mass spectrometer. researchgate.net This setup allows for the use of multiple reaction monitoring (MRM), a highly specific and sensitive detection method. researchgate.netmdpi.com The short analysis time, often within 5 minutes, makes UHPLC-MS/MS suitable for high-throughput analysis. yakhak.org

Below is a table summarizing typical parameters for UHPLC-MS/MS analysis of sphingoid base 1-phosphates:

| Parameter | Typical Value/Condition | Source |

| Chromatography | ||

| Column | C18 reversed-phase | yakhak.orgnih.gov |

| Mobile Phase A | Water with 0.1% formic acid | yakhak.org |

| Mobile Phase B | Acetonitrile (85%) with 0.1% formic acid | yakhak.org |

| Flow Rate | Variable, optimized for column dimensions | |

| Run Time | ~5 minutes | yakhak.org |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.comnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netmdpi.com |

| Internal Standards | C17-sphingosine-1-phosphate (C17-S1P) | yakhak.org |

This table is interactive. Click on the headers to sort.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a cornerstone technique for the precise and sensitive quantification of sphingoid base 1-phosphates. mdpi.comnih.govnih.gov The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides high specificity and sensitivity, which is crucial for analyzing low-abundance lipids like this compound. researchgate.netmdpi.com

ESI is a soft ionization technique that allows for the analysis of thermally labile molecules like sphingolipids without significant degradation. creative-proteomics.com In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process provides structural information and enhances the specificity of detection. researchgate.net For sphingoid base 1-phosphates, precursor ion scans can be used to identify various species in crude extracts based on their unique fragmentation patterns. researchgate.net

Derivatization can sometimes be employed to modify the zwitterionic nature of these compounds, leading to improved chromatographic behavior and detection sensitivity in negative ion ESI mode. nih.gov However, methods that avoid derivatization are often preferred for their simplicity and to prevent potential side reactions. yakhak.orgnih.gov

The accurate identification and quantification of sphingoid base 1-phosphates in biological samples present several analytical challenges, including their low concentrations and the presence of numerous isomers. nih.govnih.gov A comprehensive strategy typically involves a combination of optimized sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The process often begins with a liquid-liquid or solid-phase extraction to isolate lipids from the biological matrix. creative-proteomics.comuliege.be To minimize matrix effects and account for analyte loss during sample processing, the addition of appropriate internal standards, such as C17-sphingosine-1-phosphate, at the beginning of the extraction process is crucial. nih.govlipidmaps.org

Identification: The identification of specific sphingoid base 1-phosphates is achieved through a combination of their chromatographic retention time and their specific precursor-to-product ion transitions in MS/MS analysis. researchgate.netlipidmaps.org The fragmentation patterns observed in the MS/MS spectra provide valuable structural information, aiding in the confirmation of the lipid's identity. nih.govnih.gov

Quantification: Quantification is typically performed using the stable isotope dilution method, where the response of the endogenous analyte is compared to that of a known amount of a co-eluting, stable isotope-labeled internal standard. researchgate.net This approach corrects for variations in extraction efficiency and ionization suppression, leading to highly accurate and precise measurements. nih.gov Calibration curves are generated using a series of standards with known concentrations to establish a linear response range. yakhak.orgnih.gov

A summary of quantification parameters for sphingoid base 1-phosphates is presented in the table below:

| Quantification Parameter | Typical Finding | Source |

| Linearity (r²) | > 0.995 | nih.gov |

| Lower Limit of Quantification (LLOQ) | < 10.2 ng/mL for S1P | nih.gov |

| Intraday and Interday Precision | < 15% | nih.gov |

| Detection Limit | Less than 50 fmol for derivatized S1P | nih.gov |

This table is interactive. Click on the headers to sort.

Isomeric Separation and Structural Elucidation Techniques

The structural diversity of sphingolipids, particularly the existence of numerous stereoisomers, necessitates the use of advanced analytical techniques that can differentiate between these closely related molecules. nih.gov

The separation of stereoisomers is a significant challenge in sphingolipid analysis, as isomers often exhibit identical mass-to-charge ratios and similar fragmentation patterns in mass spectrometry. nih.gov High-performance liquid chromatography (HPLC) is an essential tool for resolving these isomeric and isobaric species. nih.govnih.gov

Different modes of HPLC can be employed for this purpose:

Reversed-phase LC: This technique separates sphingolipids based on the length and saturation of their N-acyl chains. It is effective in separating species like sphingosine (B13886) and sphinganine (B43673). nih.gov

Normal-phase LC: This method separates compounds based on the polarity of their head groups, allowing for the resolution of different sphingolipid classes such as ceramides (B1148491), hexosylceramides, and sphingomyelins. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly useful for separating polar compounds and has been successfully applied to the analysis of sphingolipids. nih.govresearchgate.net It offers good peak shapes and allows for the co-elution of analytes and their respective internal standards, which is important for accurate quantification. nih.gov

The choice of chromatographic method depends on the specific analytical goal and the complexity of the sphingolipid mixture being analyzed. nih.gov

While mass spectrometry is a powerful tool for identifying and quantifying lipids, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for structural elucidation. nih.govnih.gov NMR can be used to determine the precise three-dimensional structure of molecules in solution, including the conformation and configuration of sphingolipids.

Although NMR is generally less sensitive than mass spectrometry and requires larger sample amounts, it is an invaluable tool for the unambiguous structural confirmation of novel or synthetically derived sphingolipids.

Tracer Studies and Isotope Labeling in Metabolic Research

The elucidation of the precise metabolic pathways and ultimate fate of this compound relies heavily on advanced analytical techniques capable of distinguishing the exogenously introduced compound from the endogenous lipid pool. Isotope labeling, particularly with stable isotopes like deuterium (B1214612) (²H), offers a powerful solution to this analytical challenge. By replacing specific hydrogen atoms with deuterium, a "heavy" version of the sphingolipid is created. This mass shift allows for its unambiguous detection and quantification by mass spectrometry without altering the fundamental biochemical properties of the molecule.

The use of deuterium-incorporated bioactive compounds is a highly effective method for tracing their metabolic fate and for quantitative analysis via mass spectrometry. nih.gov This approach is particularly valuable in lipidomics, where the structural similarity between numerous lipid species complicates individual analysis. Research on plant-derived sphingolipids, such as sphingadienines, has highlighted the difficulty in distinguishing exogenously supplied lipids from their endogenous mammalian counterparts, which can have the same molecular weight and polarity. nih.gov

To overcome this, researchers have synthesized deuterated probes. nih.gov A key example is the design of a penta-deuterium-labeled (2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-17,17,18,18,18-d₅-1,3-diol, a stereoisomer of the (4E, 8E)-sphingadienine backbone. nih.gov This labeled compound serves as an effective tracer in metabolic studies. When introduced into cell cultures, such as Human Embryonic Kidney (HEK293) cells, this labeled sphingadienine (B150533) is taken up and metabolized. nih.gov

The primary advantage of this labeling is evident during mass spectrometric analysis. The deuterium-labeled sphingadienine and its subsequent metabolites, including its phosphorylated form, will exhibit a distinct mass-to-charge ratio (m/z) that is higher than their corresponding endogenous, unlabeled forms. This mass difference allows for clear separation and quantification, even for metabolites present in extremely small amounts. nih.gov

Detailed Research Findings:

In studies utilizing penta-deuterium-labeled 4E, 8Z-sphingadienine, the compound was shown to be successfully metabolized within HEK293 cells. nih.gov Mass spectrometry analysis revealed distinct peaks corresponding to the labeled sphingadienine and its metabolic products, demonstrating the utility of this tracer approach. nih.gov While this specific study focused on the (4E, 8Z) isomer, the principles are directly applicable to the study of this compound.

Upon introduction of deuterium-labeled (4E, 8E)-sphingadienine to a biological system, it would be expected to be phosphorylated by sphingosine kinases to form deuterium-labeled this compound. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), one can specifically monitor the transition of the labeled precursor ion to its characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and specificity for quantitative analysis.

The table below illustrates the expected mass-to-charge ratios (m/z) for a hypothetical penta-deuterated (d5) this compound and its unlabeled counterpart in positive ion mode mass spectrometry.

| Compound | Labeling Status | Precursor Ion (m/z) [M+H]⁺ | Characteristic Fragment Ion (m/z) |

|---|---|---|---|

| This compound | Unlabeled (d0) | 378.2 | 280.2 |

| This compound | Penta-deuterated (d5) | 383.2 | 285.2 |

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize (4E,8E)-Sphingadienine-C18-1-phosphate with high purity and yield?

- Methodological Answer : Utilize orthogonal experimental design to optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst concentration). Systematic variation of factors and regression analysis can identify optimal parameters . For purification, employ chromatographic techniques (e.g., HPLC) with gradient elution protocols, validated via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. What analytical techniques are most effective for characterizing the structural integrity of (4E,8E)-Sphingadienine-C18-1-phosphate?

- Methodological Answer : Combine high-resolution MS for molecular weight confirmation and tandem MS (MS/MS) for fragmentation pattern analysis. Supplement with ¹H/¹³C NMR to verify double-bond geometry (4E,8E configuration) and phosphate group placement. Cross-validate results using infrared spectroscopy (IR) for functional group identification .

Q. What are the challenges in detecting and quantifying low concentrations of (4E,8E)-Sphingadienine-C18-1-phosphate in biological matrices?

- Methodological Answer : Matrix interference and low abundance require pre-analytical steps such as solid-phase extraction (SPE) or derivatization to enhance detectability. Use ultra-high-performance liquid chromatography (UHPLC) coupled with triple-quadrupole MS in multiple reaction monitoring (MRM) mode for sensitivity. Calibration curves with internal standards (e.g., isotope-labeled analogs) improve accuracy .

Advanced Research Questions

Q. How can factorial design be applied to investigate the simultaneous effects of multiple variables on the bioactivity of (4E,8E)-Sphingadienine-C18-1-phosphate?

- Methodological Answer : Implement full or fractional factorial designs to assess interactions between variables (e.g., pH, temperature, cofactors). Use ANOVA to identify significant factors affecting bioactivity. For example, a 2³ factorial design could evaluate the compound’s enzymatic inhibition under varying redox conditions, with response surface modeling to predict optimal bioactivity profiles .

Q. What strategies are recommended for resolving contradictions in experimental data related to the compound’s metabolic pathways?

- Methodological Answer : Apply Bayesian statistical frameworks to reconcile conflicting datasets, incorporating prior knowledge of sphingolipid metabolism. Validate hypotheses via isotopic tracing (e.g., ¹³C-labeled precursors) and kinetic modeling. Cross-disciplinary collaboration (e.g., metabolomics and enzymology) can clarify pathway ambiguities .

Q. How can computational modeling tools enhance the understanding of (4E,8E)-Sphingadienine-C18-1-phosphate's interactions with cellular receptors?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study ligand-receptor binding kinetics and free energy landscapes (e.g., using AMBER or GROMACS). Docking studies (AutoDock Vina) can predict binding affinities, while quantum mechanics/molecular mechanics (QM/MM) hybrid models elucidate electronic interactions at active sites .

Q. What theoretical frameworks guide the investigation of this compound’s role in sphingolipid signaling networks?

- Methodological Answer : Adopt systems biology approaches to integrate omics data (lipidomics, transcriptomics) and construct dynamic models of sphingolipid flux. Use Boolean network analysis to map signaling cascades, validated via CRISPR-Cas9 knockout studies of key enzymes (e.g., sphingosine kinases) .

Methodological Notes

- Data Presentation : Raw data (e.g., chromatograms, spectral outputs) should be archived in appendices, while processed data (e.g., regression plots, dose-response curves) must be included in the main text with error bars and confidence intervals .

- Reproducibility : Document reagent sources (manufacturer, batch), storage conditions, and instrument calibration protocols to meet ICMJE standards .

- Ethical Compliance : Adhere to laboratory safety protocols (e.g., chemical hygiene plans) when handling hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.